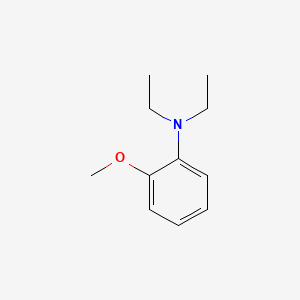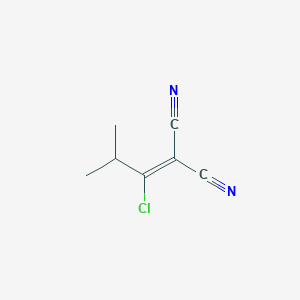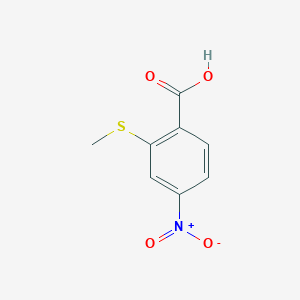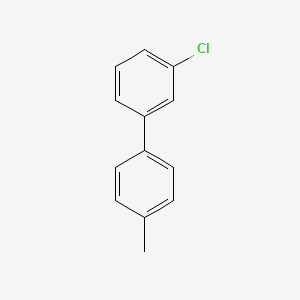
4-Butyl-2-phenyloxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-4-butyl-5(4H)-oxazolone is a heterocyclic compound that belongs to the oxazolone family It is characterized by a five-membered ring containing both oxygen and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-2-phenyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylacetic acid with butylamine, followed by cyclization with an appropriate reagent such as acetic anhydride. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
化学反应分析
Types of Reactions: 4-Butyl-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can convert the oxazolone ring into other functional groups.
Substitution: The phenyl and butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the phenyl or butyl groups.
科学研究应用
4-Butyl-2-phenyloxazol-5(4H)-one has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-Butyl-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
4-Butyl-2-phenyloxazol-5(4H)-one can be compared with other oxazolone derivatives, such as:
- 2-phenyl-4-methyl-5(4H)-oxazolone
- 2-phenyl-4-ethyl-5(4H)-oxazolone
- 2-phenyl-4-propyl-5(4H)-oxazolone
These compounds share a similar core structure but differ in the substituents attached to the oxazolone ring
属性
CAS 编号 |
90656-90-9 |
|---|---|
分子式 |
C13H15NO2 |
分子量 |
217.26 g/mol |
IUPAC 名称 |
4-butyl-2-phenyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C13H15NO2/c1-2-3-9-11-13(15)16-12(14-11)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3 |
InChI 键 |
NFZJMYJTJRKBGU-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1C(=O)OC(=N1)C2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Propen-1-one, 3-[4-(methylthio)phenyl]-1-phenyl-](/img/structure/B8702100.png)






![3-phenyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B8702154.png)





![2'-Methyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-one](/img/structure/B8702189.png)
